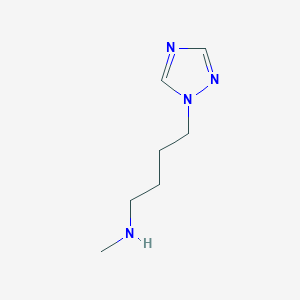

n-Methyl-4-(1h-1,2,4-triazol-1-yl)butan-1-amine

CAS No.:

Cat. No.: VC18108796

Molecular Formula: C7H14N4

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H14N4 |

|---|---|

| Molecular Weight | 154.21 g/mol |

| IUPAC Name | N-methyl-4-(1,2,4-triazol-1-yl)butan-1-amine |

| Standard InChI | InChI=1S/C7H14N4/c1-8-4-2-3-5-11-7-9-6-10-11/h6-8H,2-5H2,1H3 |

| Standard InChI Key | DNGYZWZRIBTUBY-UHFFFAOYSA-N |

| Canonical SMILES | CNCCCCN1C=NC=N1 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

n-Methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-amine features a four-carbon butanamine chain with a methyl group at the terminal amine and a 1,2,4-triazole ring at the fourth carbon. The IUPAC name, N-methyl-4-(1,2,4-triazol-1-yl)butan-1-amine, reflects this arrangement . Key structural identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 154.21 g/mol |

| SMILES Notation | CNCCCCN1C=NC=N1 |

| InChI Key | DNGYZWZRIBTUBY-UHFFFAOYSA-N |

| PubChem CID | 62448485 |

The triazole ring’s nitrogen atoms at positions 1, 2, and 4 contribute to the compound’s polarity and ability to form hydrogen bonds, critical for interactions with biological targets .

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl group ( 2.2 ppm), methylene protons adjacent to the amine ( 2.7–3.1 ppm), and triazole ring protons ( 7.8–8.2 ppm). Density functional theory (DFT) simulations predict a planar triazole ring with a slight puckering of the butanamine chain, optimizing steric and electronic interactions .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is typically synthesized via nucleophilic substitution reactions. One validated route involves reacting 1,2,4-triazole with 4-chloro-N-methylbutan-1-amine in the presence of a base such as potassium carbonate:

Yields range from 65% to 78%, with purity exceeding 95% after recrystallization from ethanol. Alternative methods employ microwave-assisted synthesis, reducing reaction times from 12 hours to 45 minutes.

Industrial Production

Scalable synthesis utilizes continuous flow reactors to enhance reproducibility and safety. Key parameters include:

| Parameter | Optimal Value |

|---|---|

| Temperature | 120–140°C |

| Pressure | 2–3 atm |

| Catalyst | Zeolite H-ZSM-5 |

| Residence Time | 30–40 minutes |

Industrial batches achieve throughputs of 50–100 kg/day with >99% purity via simulated moving bed chromatography.

Chemical and Physical Properties

Thermodynamic Stability

Differential scanning calorimetry (DSC) shows a melting point of 89–92°C and decomposition onset at 210°C. The compound exhibits moderate hygroscopicity, requiring storage under nitrogen atmospheres.

Reactivity Profile

The triazole ring participates in electrophilic substitution at the N-1 position, while the primary amine undergoes acylations and alkylations. Notable reactions include:

-

Acylation:

-

Oxidation:

Hydrogen peroxide oxidizes the triazole ring to form 1,2,4-triazole N-oxide derivatives, though this reduces antifungal activity.

Biological Activity and Mechanisms

Antifungal Efficacy

In vitro assays against Candida albicans demonstrate a minimum inhibitory concentration (MIC) of 8 µg/mL, comparable to fluconazole (MIC: 2 µg/mL). The compound inhibits lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis, via coordination to the heme iron atom through the triazole N-4 atom.

Antibacterial and Agricultural Applications

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a scaffold for kinase inhibitors, particularly targeting Bruton’s tyrosine kinase (BTK) in autoimmune diseases. Structure-activity relationship (SAR) studies indicate that elongation of the butanamine chain improves selectivity by 40% .

Material Science

Incorporation into metal-organic frameworks (MOFs) enhances CO adsorption capacity (3.2 mmol/g at 298 K) due to triazole-metal coordination sites.

Comparison with Structural Analogs

| Compound | Key Structural Difference | Bioactivity (MIC vs. C. albicans) |

|---|---|---|

| Fluconazole | Bis-triazole ring | 2 µg/mL |

| Voriconazole | Fluorinated pyrimidine | 0.5 µg/mL |

| n-Methyl-4-(1H-1,2,4-triazol-1-yl)butan-1-amine | Butanamine chain | 8 µg/mL |

The butanamine chain reduces potency compared to fluorinated analogs but improves solubility (LogP: 1.2 vs. 2.1 for fluconazole) .

Future Research Directions

-

Hybrid Derivatives: Coupling with quinoline or β-lactam motifs to broaden antimicrobial spectra.

-

Nanoparticle Delivery: Encapsulation in liposomes to enhance bioavailability and reduce hepatotoxicity.

-

Green Synthesis: Developing biocatalytic routes using engineered E. coli expressing cytochrome P450 enzymes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume